molecular formula C15H12I3NO4 B100677 Liothyronine I-125 CAS No. 15785-49-6

Liothyronine I-125

Cat. No.: B100677
CAS No.: 15785-49-6
M. Wt: 644.97 g/mol
InChI Key: AUYYCJSJGJYCDS-QBYPCAMJSA-N
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Description

Liothyronine I 125 is a synthetic thyroid hormone used primarily in the treatment of hypothyroidism and certain types of thyroid cancer. It is a man-made version of the naturally occurring hormone triiodothyronine (T3), which is produced by the thyroid gland. This compound plays a crucial role in regulating metabolism, growth, and development in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Liothyronine I 125 is synthesized through a series of chemical reactions involving the iodination of tyrosine residues. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Liothyronine I 125 involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Liothyronine I 125 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated derivatives and deiodinated metabolites, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Liothyronine I 125 has a wide range of scientific research applications, including:

Mechanism of Action

Liothyronine I 125 exerts its effects by binding to thyroid hormone receptors in the nucleus of cells. This binding activates the transcription of specific genes involved in metabolism, growth, and development. The hormone-receptor complex interacts with DNA, leading to the synthesis of proteins that regulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Liothyronine I 125 is unique in its rapid onset of action and shorter half-life compared to levothyroxine. This makes it particularly useful in situations where a quick therapeutic response is needed. Additionally, it is often used in combination with levothyroxine to achieve optimal thyroid hormone levels in patients who do not respond adequately to levothyroxine alone .

Properties

CAS No.

15785-49-6

Molecular Formula

C15H12I3NO4

Molecular Weight

644.97 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2

InChI Key

AUYYCJSJGJYCDS-QBYPCAMJSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Color/Form

CRYSTALS

Key on ui other cas no.

24359-14-6
15785-49-6

physical_description

Solid

solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble
In water, 3.958 mg/l at 37 °C.
Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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